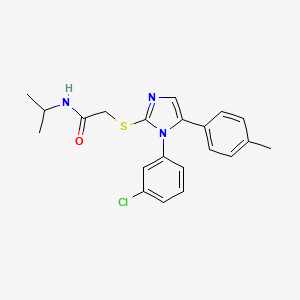

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Description

This compound features a 1H-imidazole core substituted at positions 1 and 5 with 3-chlorophenyl and p-tolyl groups, respectively. A thioether bridge links the imidazole to an N-isopropylacetamide moiety.

- N-Alkylation for introducing alkyl/aryl groups to imidazole (e.g., as in 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one ).

- Thiol-etherification via reactions with thiol-containing intermediates (similar to thiadiazole synthesis in ).

- Acylation with acid chlorides to form acetamide derivatives (as in and ).

Structural confirmation would likely rely on 1H/13C-NMR, elemental analysis (common in ), and X-ray crystallography (e.g., as applied in for imidazole derivatives) .

Properties

IUPAC Name |

2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3OS/c1-14(2)24-20(26)13-27-21-23-12-19(16-9-7-15(3)8-10-16)25(21)18-6-4-5-17(22)11-18/h4-12,14H,13H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCYQNCSCVXNSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized via a condensation reaction between a 3-chlorophenyl ketone and a p-tolyl aldehyde in the presence of an ammonium acetate catalyst.

Thioether Formation: The imidazole intermediate is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating nucleophilic substitution.

Acetamide Introduction: Finally, the thioether intermediate is acylated with isopropylamine and an acyl chloride or anhydride to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: The imidazole ring and other aromatic components can be reduced under specific conditions, although this is less common.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are common oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are typical conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced aromatic rings.

Substitution: Various substituted aromatic derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The imidazole ring is a common pharmacophore in many bioactive molecules.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The presence of the imidazole ring and the thioether linkage are structural features found in many drugs.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics provided by the imidazole and thioether functionalities.

Mechanism of Action

The mechanism of action for compounds like 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The thioether linkage may also play a role in binding interactions, contributing to the overall bioactivity of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical and Pharmacological Properties

- Lipophilicity : The p-tolyl group in the target compound may increase lipophilicity compared to polar hydrazinecarboxamide () or triazole-thiazole systems ().

- Bioactivity Potential: Thioether linkages (target compound) could modulate membrane permeability and metabolic stability relative to ethers or amides. The 3-chlorophenyl group may enhance target binding affinity, as seen in chloro-substituted phthalimides () . ) .

Analytical and Spectroscopic Characterization

- X-ray Crystallography : Critical for resolving imidazole stereochemistry () .

- NMR Spectroscopy : 1H/13C-NMR reliably identifies substituent patterns () .

- Elemental Analysis : Validates purity in acetamide derivatives () .

Key Research Findings and Implications

- Structural Flexibility : The thioether bridge in the target compound offers synthetic versatility compared to rigid triazole or thiadiazole linkers .

- ) .

- Pharmacological Potential: Hybrid imidazole-acetamide scaffolds are under-explored but promising for drug discovery, as seen in related benzimidazole derivatives () .

Biological Activity

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a complex organic compound belonging to the imidazole derivative class. Its structure includes an imidazole ring, a thioether linkage, and an acetamide group, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanism of action and synthesis.

Chemical Structure

The molecular formula of 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is , with a molecular weight of approximately 363.89 g/mol. The presence of the 3-chlorophenyl and p-tolyl groups enhances its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. Specifically, studies have shown that 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide demonstrates effectiveness against a range of bacterial strains. The compound's mechanism may involve the inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis.

Antifungal Activity

In addition to its antibacterial effects, this compound has been investigated for antifungal properties. Preliminary studies suggest it can inhibit the growth of various fungal pathogens, potentially by disrupting fungal cell membranes or inhibiting key metabolic pathways.

Anticancer Potential

The anticancer activity of imidazole derivatives has garnered attention in recent years. 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide has been evaluated in vitro for its ability to induce apoptosis in cancer cell lines. The compound may act as a modulator of specific signaling pathways involved in tumor growth and proliferation.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, influencing enzymatic activity.

- Receptor Modulation : The chlorophenyl and tolyl groups may interact with hydrophobic pockets in proteins, affecting their function and signaling pathways.

- Apoptotic Induction : The compound may activate apoptotic pathways in cancer cells, leading to cell death.

Synthesis

The synthesis of 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves multi-step organic reactions:

- Formation of the Imidazole Ring : Achieved through the condensation of an aldehyde with an amine and thiol.

- Introduction of Substituents : Chlorophenyl and p-tolyl groups are introduced via substitution reactions.

- Final Acetamide Formation : The final product is obtained through acetamide formation using isopropylamine.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential therapeutic applications:

| Study | Findings |

|---|---|

| Antimicrobial Study (2023) | Demonstrated significant inhibition against E. coli and S. aureus with minimal inhibitory concentrations (MICs) below 50 µg/mL. |

| Antifungal Evaluation (2024) | Showed effective growth inhibition against Candida albicans at concentrations ranging from 10 to 100 µg/mL. |

| Cancer Cell Line Testing (2024) | Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 30 µM after 48 hours of treatment. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.